molecular formula C6H6ClNOS B13611715 2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one

2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B13611715
M. Wt: 175.64 g/mol
InChI Key: YKMBUKVLRZREKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with biological molecules. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also act as an enzyme inhibitor, blocking the activity of specific enzymes essential for the survival of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-Chloro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as an intermediate in the synthesis of more complex compounds makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-1-(2-methyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c1-4-8-3-6(10-4)5(9)2-7/h3H,2H2,1H3

InChI Key

YKMBUKVLRZREKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.